![molecular formula C16H19NO4 B1379132 4-Oxo-spiro[chroman-2,3'-azétidine]-1'-carboxylate de tert-butyle CAS No. 1359701-97-5](/img/structure/B1379132.png)
4-Oxo-spiro[chroman-2,3'-azétidine]-1'-carboxylate de tert-butyle
Vue d'ensemble
Description
tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a chroman moiety
Applications De Recherche Scientifique
tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates due to its unique spirocyclic structure.
Biological Studies: It serves as a model compound for studying the biological activity of spirocyclic molecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
Target of Action
This compound is structurally related to tert-butyl functional groups, which are known to modulate the self-assembly behavior of organic molecules on surfaces
Mode of Action
It’s known that tert-butyl functional groups can influence the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .
Biochemical Pathways
A related compound, tert-butyl alcohol, is known to be involved in various biochemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation . The key steps include:
Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form the spirocyclic intermediate.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.
Demethylation: The final step involves demethylation to yield the target compound.
Industrial Production Methods
Industrial production methods for tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate are not well-documented, but scalable synthesis approaches similar to those used in laboratory settings can be employed. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Various nucleophiles and electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate
- 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid
Uniqueness
tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
tert-butyl 4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-15(2,3)21-14(19)17-9-16(10-17)8-12(18)11-6-4-5-7-13(11)20-16/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSAFRNBZZVKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


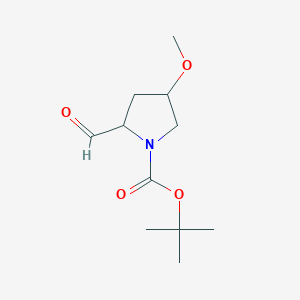

![(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B1379053.png)
![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)

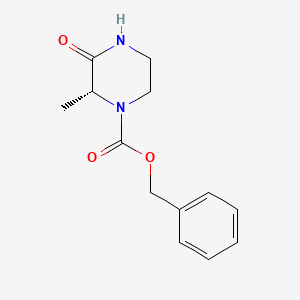
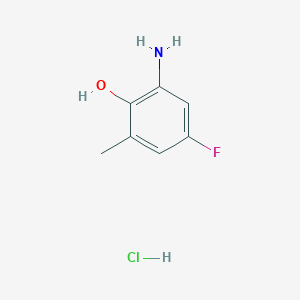
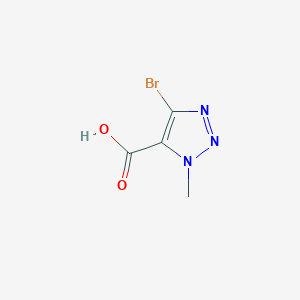
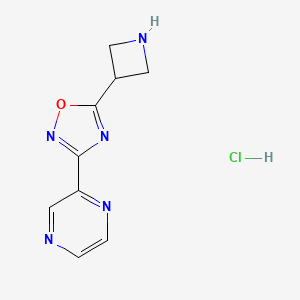
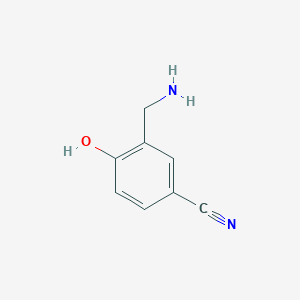
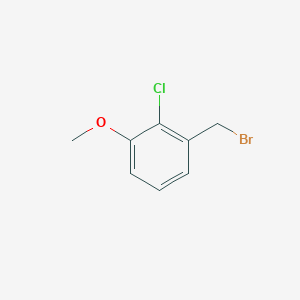
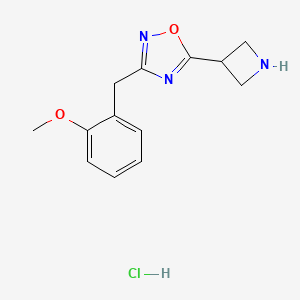
![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)

